N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a benzothiophene moiety, a dimethylaminoethyl group, and a bromomethoxybenzamide group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-alkynylthiophenes with sulfur reagents . The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using dimethylamine. The final step involves the bromination and methoxylation of the benzamide group under controlled conditions using bromine and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethoxybenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets within cells. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting kinase activity and modulating signaling pathways. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methoxybenzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-23(2)18(16-12-26-19-7-5-4-6-14(16)19)11-22-20(24)15-10-13(25-3)8-9-17(15)21/h4-10,12,18H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZDMALTWWBXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC(=C1)OC)Br)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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